molecular formula C8H8N2 B1592000 6-Methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 1175015-76-5

6-Methyl-1H-pyrrolo[3,2-B]pyridine

Cat. No. B1592000
Key on ui cas rn: 1175015-76-5
M. Wt: 132.16 g/mol
InChI Key: JMFRWFPPCICJCQ-UHFFFAOYSA-N
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Patent
US08580813B2

Procedure details

A solution of the compound of step 1 (5.12 g, 25.1 mmol) in NMP (125 ml) was added dropwise at room temperature to potassium tert-butylate (5.91 g, 52.6 mmol) in NMP (125 ml). The reaction mixture was stirred for 4 h at room temperature, then water was added and the aqueous phase was extracted with diethyl ether. The combined organic phases were dried over sodium sulfate, filtered and concentrated to give 2.5 g of the title compound.
Name
compound
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]#[C:10][Si](C)(C)C)[CH:5]=[N:6][CH:7]=1.CC([O-])(C)C.[K+].O>CN1C(=O)CCC1>[CH3:1][C:2]1[CH:3]=[C:4]2[NH:8][CH:9]=[CH:10][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
5.12 g
Type
reactant
Smiles
CC=1C=C(C=NC1)NC#C[Si](C)(C)C
Name
Quantity
5.91 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
125 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C=C2C(=NC1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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